6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine is a synthetic organic compound characterized by its unique structural features, which include a pyridine ring substituted with a methoxy group and a dimethylcyclobutyl moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
This compound falls under the category of amines and is classified as a substituted pyridine. Pyridines are aromatic heterocycles that are widely studied for their biological activities and utility in organic synthesis. The specific structure of 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine suggests it may exhibit unique chemical properties and biological activities due to the presence of both the pyridine ring and the cyclobutyl substituent.
The synthesis of 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine typically involves several key steps:
The specific reaction conditions, including temperature, solvent choice, and catalysts, will significantly affect the yield and purity of the final product.
The molecular formula for 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine is .
| Property | Data |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine |
| InChI | InChI=1S/C12H16N2O/c1-8(2)9(3)4-5-10(8)12(13)14/h4-5,10H,1-3H3,(H,13,14) |
| Canonical SMILES | CC1(CC(C1)CC(C(=O)N)N)OC2=C(N=C(N=C2C)C)C |
The structure features a pyridine ring at one end and a dimethylcyclobutyl group at the other, contributing to its steric and electronic properties.
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine is primarily based on its interaction with biological targets such as enzymes or receptors. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability. The amine group can participate in hydrogen bonding with target biomolecules, influencing various biochemical pathways.
Research into its specific interactions is ongoing to elucidate its potential pharmacological effects.
The physical properties of 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine include:
Chemical properties include:
Data on melting point, boiling point, or specific reactivity under various conditions would require experimental determination.
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine has potential applications in:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5